

Application Note: HPLC-UV Method for Furosemide Quantification in Aqueous Solution

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Compound of Interest		
Compound Name:	Furosemide	
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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantification of **furosemide** in aqueous solutions using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. **Furosemide** is a potent loop diuretic whose accurate quantification is crucial in pharmaceutical development and quality control. The described methods are robust, accurate, and suitable for routine analysis. This document outlines the necessary instrumentation, reagents, experimental procedures for sample and standard preparation, and a summary of validation parameters based on published data.

Principle

The method utilizes RP-HPLC to separate **furosemide** from potential impurities in the sample matrix. The separation is typically achieved on a C8 or C18 stationary phase with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer or acidified water. An isocratic elution is commonly employed for this analysis. Following separation, the **furosemide** is detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 233 nm or 272 nm.[1][2] The concentration of **furosemide** in the sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Instrumentation and Materials



Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Empower, Chromeleon).
- Analytical balance.
- Sonicator.
- pH meter.
- Chemicals and Reagents:
 - Furosemide reference standard (≥99% purity).
 - HPLC grade acetonitrile and/or methanol.
 - HPLC grade water (ultrapure).
 - Acids (e.g., phosphoric acid, acetic acid) or buffers (e.g., phosphate, acetate) for mobile phase preparation.
- Consumables:
 - Analytical column (e.g., Zorbax Eclipse XDB-C8, 4.6x150 mm, 5 μm; or equivalent C18 column).[1]
 - Syringe filters (0.45 μm or 0.22 μm). Note: PVDF (polyvinylidene fluoride) filters are highly recommended as they show better recovery for furosemide compared to other materials like Nylon.[1][3]
 - HPLC vials with caps.
 - Volumetric flasks and pipettes.

Experimental Protocols



Protocol 1: Preparation of Solutions

- A. Standard Stock Solution (e.g., 100 μg/mL)
- Accurately weigh 10 mg of the furosemide reference standard.
- Transfer the standard into a 100 mL volumetric flask.
- Add a small volume of methanol (e.g., 5-10 mL) and sonicate for a few minutes to ensure complete dissolution, as furosemide has low aqueous solubility.[1][4]
- Dilute to the mark with the mobile phase or ultrapure water.
- Critical Step: Protect the solution from light by using an amber volumetric flask or by
 wrapping it in aluminum foil, as furosemide is known to be photosensitive and degrades
 upon exposure to natural light.[1][3][5]
- B. Calibration Standard Solutions
- Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase.
- A typical concentration range for linearity could be 0.1 40 μg/mL.[1][4] For example, to prepare a 10 μg/mL standard, pipette 10 mL of the 100 μg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
- C. Aqueous Sample Preparation
- If the sample contains suspended particles, it must be filtered.
- Draw the aqueous sample into a syringe.
- Attach a 0.45 μm PVDF syringe filter to the syringe.[1]
- Filter the sample directly into an HPLC vial.
- If the expected concentration is outside the calibration range, dilute the sample accordingly with the mobile phase.



Protocol 2: Chromatographic Analysis & System Suitability

- System Setup: Configure the HPLC system with the chosen analytical column and mobile phase (see Table 1 for examples).
- Equilibration: Purge the system and allow the mobile phase to flow through the column until a stable baseline is achieved (typically 30-60 minutes).
- Sequence Setup: Create an analysis sequence in the software. Start with a blank injection (mobile phase), followed by the calibration standards in increasing order of concentration, and then the unknown samples.
- Injection: Inject a consistent volume (e.g., 10 or 20 μL) for all standards and samples.[1][6]
- Data Acquisition: Record the chromatograms and integrate the peak area for furosemide.
 The retention time will vary depending on the exact method used.[1][4]

Data and Results Quantitative Data Summary

The performance of an HPLC-UV method for **furosemide** quantification is defined by its chromatographic conditions and validation parameters. Below are tables summarizing typical values reported in the literature.

Table 1: Example HPLC-UV Chromatographic Conditions for Furosemide Analysis



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Zorbax Eclipse XDB-C8 (4.6x150 mm, 5 μm)[1]	Waters Spherisorb ODS2 C18 (4.6x250 mm, 5 μm)[4]	Inertsil ODS-3V C18 (4.6x150 mm, 5 μm)	Spherisorb C18 ODS 2[7]
Mobile Phase	Acetonitrile: Water (60:40, v/v) with 0.1% Phosphoric Acid[1]	Methanol: 0.01M KH ₂ PO ₄ buffer (30:70, v/v), pH 5.5	Acetonitrile : 1% Glacial Acetic Acid (50:50, v/v)	Acetonitrile: 10mM KH ₂ PO ₄ buffer (70:30, v/v), pH 3.85[7]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[4]	1.0 mL/min	1.0 mL/min[7]
Detection λ	233 nm[1]	235 nm[4]	272 nm	233 nm[7]
Injection Vol.	20 μL[1]	Not Specified	Not Specified	Not Specified
Retention Time	< 4 min[1]	~7.0 min[4]	~7.0 min[2]	Not Specified

Table 2: Summary of Reported Method Validation Parameters

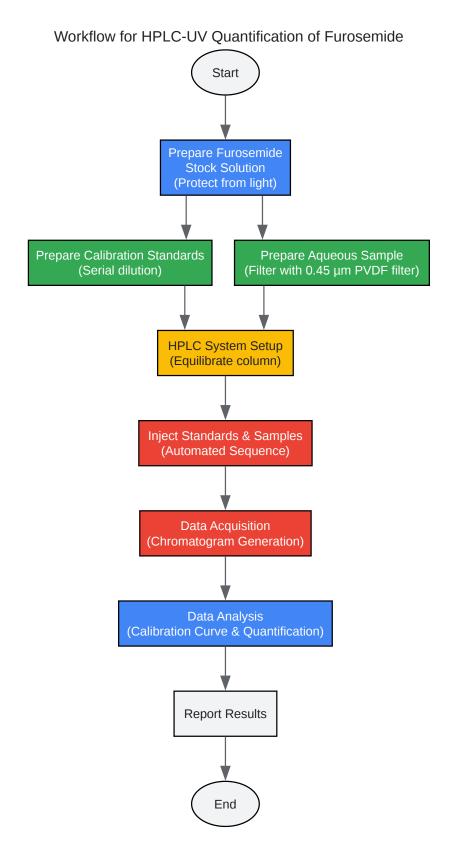
Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	0.1 - 4 mg/L[1]	0.5 - 50 μg/mL[4]	10 - 120 μg/mL	5.2 - 25,000 ng/mL[7]
Correlation (r²)	>0.999[3]	>0.999[4]	0.9998	0.9997[7]
LOD	0.048 mg/L[3]	Not Specified	Not Specified	5.2 ng/mL[7][8]
LOQ	0.144 mg/L[3]	320 ng/mL[4]	Not Specified	15.8 ng/mL[7][8]
Accuracy (% Rec)	93.7 - 101.8%[3]	Bias < 15%[4]	100.1 - 101.0%	RSD < 2%[7]
Precision (% RSD)	Intra-day < 2%[3]	Intra- & Inter-day < 2%[4]	< 2%	Intra-day: 1.2- 1.5%Inter-day: 1.6-2.0%[7]



Visualizations Experimental Workflow Diagram

The logical flow of the entire quantification process, from solution preparation to final reporting, is illustrated below.





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Fig 1. General experimental workflow for **furosemide** quantification.



Conclusion

The HPLC-UV methods described provide a reliable and accurate means for the quantification of **furosemide** in aqueous solutions. Key considerations for a successful analysis include the selection of an appropriate column and mobile phase, the use of PVDF filters to prevent analyte loss, and the protection of all solutions from light to prevent photodegradation.[1][3] The validation data demonstrates that these methods are sensitive, precise, and accurate, making them suitable for routine use in a laboratory setting.

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